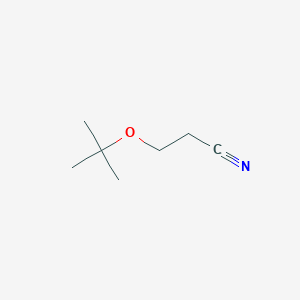

3-tert-Butoxypropanenitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups and nitrile functionalities can be complex and often requires multiple steps. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction and was characterized by NMR spectroscopy and mass spectrometry . Another example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which achieved high yields and enantiomeric excess . These examples demonstrate the intricate strategies required to incorporate tert-butyl groups and nitrile functionalities into complex molecules.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitrile groups can be determined using techniques such as X-ray diffraction, as seen with the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was found to have a monoclinic space group and a bicyclo[2.2.2]octane structure . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Tert-butyl groups and nitriles are involved in a variety of chemical reactions. For example, tert-butyl nitrite (TBN) has been used to mediate the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes , and as a N1 synthon in a multicomponent reaction leading to imidazo[1,2-a]quinolines . Additionally, tert-butyl nitrite has been employed in the nitration of phenols , and in the oxidative intermolecular sulfonamination of alkynes . These reactions highlight the versatility of tert-butyl and nitrile groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and nitrile-containing compounds can vary widely. For instance, tert-butyl hypofluorite, a compound related to the tert-butyl group, has a melting point around -94°C and a boiling point of about +40°C . The reactivity of these compounds can also be influenced by the presence of the tert-butyl group, as seen in the chemoselective nitration of phenols and the formation of alkylalumoxanes upon hydrolysis of tri-tert-butylaluminum . These properties are essential for the practical application and handling of these chemicals in a laboratory setting.

Scientific Research Applications

Antiferromagnetic Exchange Interaction

- Study : "Antiferromagnetic Exchange Interaction among the Three Spins Placed in an Isosceles Triangular Configuration in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide)" by Fujita et al. (1996). This research discusses the preparation and crystallization of a triradical molecule involving N-tert-butyl nitroxide, demonstrating significant antiferromagnetic exchange interaction among the spins (Fujita et al., 1996).

Nitric Oxide Formation

- Study : "Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone" by Chamulitrat et al. (1993). This study explores how photolysis decomposes phenyl N-tert-butylnitrone to nitric oxide, impacting biological functions (Chamulitrat et al., 1993).

Singlet Ground State in Nitroxides

- Study : "4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) with a singlet ground state" by Kanno et al. (1993). This research investigates the EPR fine structures and singlet ground states in certain nitroxides (Kanno et al., 1993).

Asymmetric Synthesis of Amines

- Study : "N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines" by Ellman et al. (2002). This paper details the synthesis of amines using N-tert-butanesulfinyl imines, demonstrating their versatility in asymmetric synthesis (Ellman et al., 2002).

Alumoxanes Synthesis

- Study : "Hydrolysis of tri-tert-butylaluminum: the first structural characterization of alkylalumoxanes [(R2Al)2O]n and (RAlO)n" by Mason et al. (1993). This study provides insights into the synthesis and characterization of tert-butyl-substituted alumoxanes (Mason et al., 1993).

Chemoselective Nitration

- Study : "Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support" by Koley et al. (2009). This research identifies tert-butyl nitrite as a safe and selective nitrating agent for phenolic substrates (Koley et al., 2009).

Molecular Spectroscopic Study

- Study : "Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study" by Jamróz et al. (2007). The study applies molecular spectroscopy to characterize tert-butyl ethers of glycerol, important in oxygen additives for diesel fuel (Jamróz et al., 2007).

Radical Decomposition and Reaction Studies

- Study : "Direct studies on the decomposition of the tert-butoxy radical and its reaction with NO" by Blitz et al. (1999). This research offers insights into the behavior of the tert-butoxy radical, including its decomposition and reactions with nitric oxide (Blitz et al., 1999).

Safety And Hazards

The safety information for 3-tert-Butoxypropanenitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWQFUDBRVWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375430 | |

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butoxypropanenitrile | |

CAS RN |

99764-73-5 | |

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)